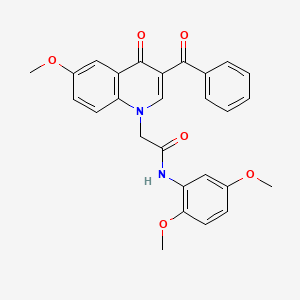

![molecular formula C18H14N4O4 B2969389 1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 946332-23-6](/img/structure/B2969389.png)

1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

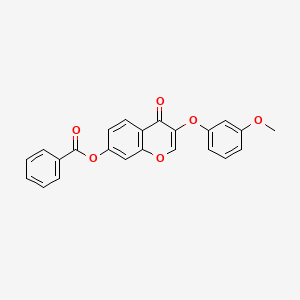

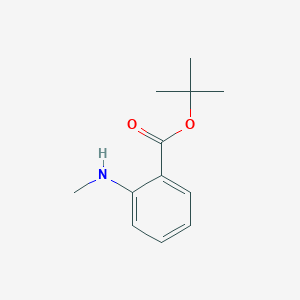

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a nitrobenzyl group, which is a benzyl group with a nitro functional group (-NO2) attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, nitrobenzyl compounds can generally be synthesized through a nitration process . For example, 3-nitrobenzaldehyde can be converted to 3-nitrobenzyl alcohol using sodium borohydride .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific information, it’s difficult to provide an accurate analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 3-nitrobenzaldehyde has a molecular weight of 151.1195 g/mol and a solid form with a heat of formation of -120. kJ/mol .Scientific Research Applications

Synthesis and Chemical Properties

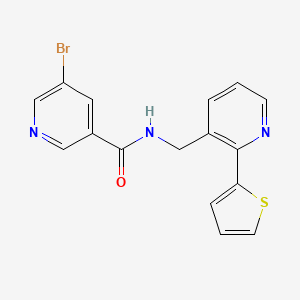

1-(3-nitrobenzyl)-2-oxo-N-pyridin-4-yl-1,2-dihydropyridine-3-carboxamide and its derivatives have been the focus of various synthetic and characterization studies, primarily due to their potential applications in medicinal chemistry and material science. For example, the nitrobenzylidenefurandiones react with acetoacetic ester and ammonium acetate under specific conditions to yield tetrahydrofuro[3,4-b]pyridines, which upon dehydrogenation lead to dihydrofuro[3,4-b]pyridines. This synthesis pathway is significant for the development of new heterocyclic compounds with potential biological activities (Görlitzer & Bartke, 2002).

Biological Applications

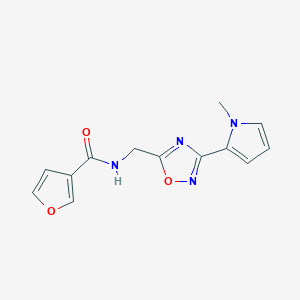

The derivatives of 1-(3-nitrobenzyl)-2-oxo-N-pyridin-4-yl-1,2-dihydropyridine-3-carboxamide have been explored for their biological activities. For instance, the study of Schiff base ligands derived from hydrazone and their transition metal complexes has been conducted to assess their anticancer and antibacterial properties. These compounds have shown higher antibacterial and anticancer activities compared to their respective free ligands, indicating their potential as therapeutic agents (Fekri et al., 2019).

Material Science Applications

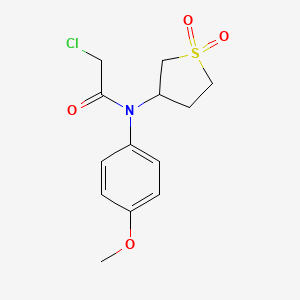

In material science, the synthesis and application of compounds bearing the 1-(3-nitrobenzyl)-2-oxo-N-pyridin-4-yl-1,2-dihydropyridine-3-carboxamide moiety have been explored for creating new materials with unique properties. For example, new hydrophobic, tridentate nitrogen heterocyclic reagents have been studied for their ability to selectively extract americium(III) from europium(III) in nitric acid, highlighting their importance in the fields of nuclear chemistry and waste management (Hudson et al., 2006).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O4/c23-17(20-14-6-8-19-9-7-14)16-5-2-10-21(18(16)24)12-13-3-1-4-15(11-13)22(25)26/h1-11H,12H2,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCACCWQKIKRJFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ETHOXYPHENYL)-2-({9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2969312.png)

![N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2969316.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide](/img/structure/B2969322.png)

![2-Chloro-N-[(4-methoxy-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B2969323.png)

![3,4,5-trimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide](/img/structure/B2969326.png)